cis-4-[2-(4-Chlorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-4-[2-(4-Chlorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid: is a chiral compound with the molecular formula C15H17ClO3 and a molecular weight of 280.75 g/mol . This compound is characterized by the presence of a cyclohexane ring substituted with a carboxylic acid group and a 4-chlorophenyl-2-oxoethyl group. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of cis-4-[2-(4-Chlorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid typically involves the following steps :
Starting Materials: The synthesis begins with cyclohexanone and 4-chlorobenzaldehyde as the primary starting materials.
Formation of Intermediate: The reaction between cyclohexanone and 4-chlorobenzaldehyde in the presence of a base such as sodium hydroxide leads to the formation of an intermediate compound.
Cyclization: The intermediate undergoes cyclization to form the desired this compound.
Purification: The final product is purified using recrystallization techniques to obtain a high-purity compound.
Chemical Reactions Analysis
cis-4-[2-(4-Chlorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, such as cyclohexane derivatives and 4-chlorophenyl compounds.
Scientific Research Applications
cis-4-[2-(4-Chlorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid has a wide range of scientific research applications, including :
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of cis-4-[2-(4-Chlorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular functions.
Comparison with Similar Compounds
cis-4-[2-(4-Chlorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid can be compared with other similar compounds, such as :
trans-4-[2-(4-Chlorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid: The trans isomer has a different spatial arrangement of atoms, leading to distinct chemical and biological properties.
4-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid: This compound lacks the cis or trans designation and may exhibit different reactivity and applications.
4-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxamide:
Biological Activity
Cis-4-[2-(4-Chlorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid, also known by its chemical formula C15H17ClO3, is a chiral compound that exhibits significant potential for various biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C15H17ClO3
- Molecular Weight : 280.75 g/mol
- CAS Number : 736136-41-7
- Structure : The compound features a cyclohexane ring with a carboxylic acid group and a chlorophenyl moiety attached to an oxoethyl group, which influences its reactivity and biological interactions.
1. Anti-inflammatory Properties
Research indicates that this compound possesses notable anti-inflammatory effects. Studies have demonstrated its ability to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions.
2. Analgesic Effects
The compound has been evaluated for its analgesic properties. In experimental models, it has shown effectiveness in reducing pain responses, comparable to standard analgesics. This suggests its utility in pain management therapies.
The biological activity of this compound is primarily attributed to its structural features that enable it to interact with biological targets:
- Inhibition of Enzymatic Pathways : The presence of the carboxylic acid group allows for interactions with enzymes involved in inflammatory pathways.
- Receptor Modulation : Its unique structure may facilitate binding to specific receptors involved in pain perception and inflammation.
Table 1: Summary of Biological Activities
Activity Type | Evidence Level | References |
---|---|---|
Anti-inflammatory | Moderate | |
Analgesic | Moderate | |
Antibacterial | Limited | |
Antifungal | Limited |
Case Study: Pain Management
A study assessing the analgesic properties of this compound utilized a rat model of induced pain. Results indicated that administration of the compound significantly reduced pain scores compared to control groups, supporting its potential as a therapeutic agent in pain relief.
Properties
IUPAC Name |
4-[2-(4-chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClO3/c16-13-7-5-11(6-8-13)14(17)9-10-1-3-12(4-2-10)15(18)19/h5-8,10,12H,1-4,9H2,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COYXELRUTBMBIR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CC(=O)C2=CC=C(C=C2)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501167939 |
Source
|
Record name | trans-4-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501167939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
736136-53-1 |
Source
|
Record name | trans-4-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501167939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.